Moracin A

描述

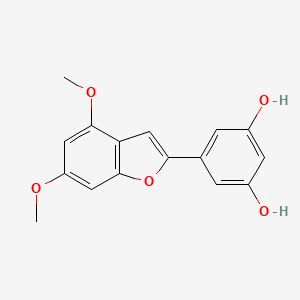

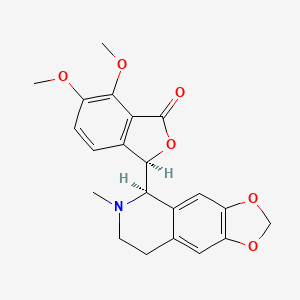

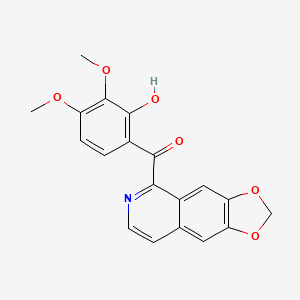

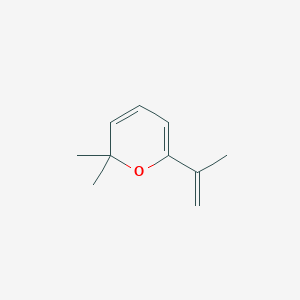

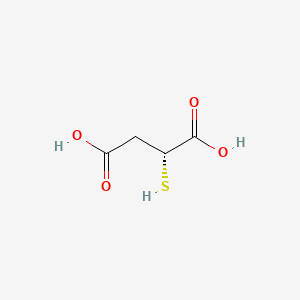

Moracin A is a natural product that has been isolated from different plants such as Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia . It is a type of 2-phenyl-benzofuran compound . Studies have shown that Moracin A may have various advantageous physiological effects such as anticancer, anti-inflammatory, anticholinesterase, and particularly antioxidant activities .

Synthesis Analysis

The synthesis of Moracin compounds involves a short approach involving the three-step synthesis of Moracin C and a divergent method to obtain various analogs from one starting material . The reaction mixture is typically dissolved with ether, filtered with Celite® 545, concentrated in vacuo, extracted with ether, washed with brine, dried over MgSO4, and purified by silica gel flash column chromatography .

Molecular Structure Analysis

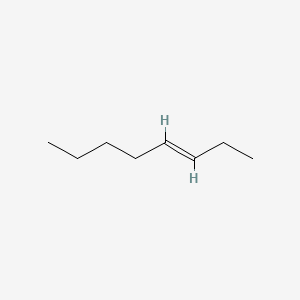

Moracin A has a molecular formula of C16H14O5 . The moracin structures are based on a benzofuran heterocycle, in which the hydroxyl group mostly presents at C3, C5, and C6’ positions .

Chemical Reactions Analysis

The radical scavenging of a typical moracin (Moracin M, MM) against HO˙ and HOO˙ radicals was evaluated by thermodynamic and kinetic calculations in the gas phase as well as in water and pentyl ethanoate solvents . It was found that the overall rate constants for the HO˙ radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1 .

科学研究应用

气道炎症治疗:Moracin M,Moracin A的衍生物,已显示出在治疗气道炎症方面的有效性。它抑制白细胞介素-6的产生,并通过干扰c-Jun N-末端激酶(JNK)/c-Jun途径下调IL-6的表达。此外,它在治疗脂多糖(LPS)诱导的肺炎症和小鼠急性肺损伤方面也表现出有效性,显示了治疗肺部炎症性疾病的潜力 (Lee et al., 2016)。

抗氧化和抗炎特性:Moracin衍生物,包括Moracin A,以其广泛的生物活性而闻名,如抗癌、抗微生物、免疫调节、抗氧化和抗炎特性 (Naik et al., 2015)。

潜在的阿尔茨海默病治疗:Moracin衍生物显示出在治疗阿尔茨海默病方面的潜力。具体来说,它们已被发现抑制BACE1和胆碱酯酶,具有抗氧化活性,并抑制高级糖基化终产物(AGEs)的形成,在阿尔茨海默病的背景下具有重要意义 (Seong et al., 2018)。

抗微生物活性:Moracin衍生物已证明对各种细菌和真菌具有抗微生物活性,支持它们在治疗传染病中的潜在用途 (Kuete et al., 2009)。

癌症预防和治疗:Moracin已显示出对皮肤癌具有保护作用,抑制肿瘤促进和炎症反应,这表明其在癌症预防和治疗中的潜力 (Khyade et al., 2013)。

磷酸二酯酶-4抑制剂:Moracin M已被确认为天然磷酸二酯酶-4(PDE4)抑制剂,表明其在治疗哮喘等疾病中的潜在应用 (Chen et al., 2012)。

骨关节炎治疗:Moracin在骨关节炎模型中显示出软骨保护作用,减少了软骨中的炎症和降解,这可能使其成为骨关节炎的潜在治疗药物 (Zhou et al., 2020)。

自由基清除活性:Moracin,包括Moracin A,已显示出有效的自由基清除活性,对管理与氧化应激相关的疾病至关重要 (Vo & Hoa, 2020)。

作用机制

未来方向

Further studies are needed to systematically study the bioactivities of Moracin A . Kinetic analysis (i.e., calculating rate constants for the radical scavenging) is a more accurate way to predict activity and the effects of solvents, particularly the physiological environments . These results could shed light on the putative biosynthetic pathway of moracins, providing a basis for further investigation in functional characterization and transcriptional regulation of Moracin biosynthesis .

属性

IUPAC Name |

5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCBMAKQGXCAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217585 | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moracin A | |

CAS RN |

67259-17-0 | |

| Record name | 5-(4,6-Dimethoxy-2-benzofuranyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67259-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067259170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)

![3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)